2,5-Dibromobenzaldehyde
Overview
Description
2,5-Dibromobenzaldehyde is used as an intermediate in the production of other chemicals . It can react with Ethane-1,2-diol to produce 2-(2,5-Dibromo-phenyl)-[1,3]dioxolane .
Synthesis Analysis
The synthesis of this compound involves the oxidation of 2,5-dibromotoluene via 2,5-dibromobenzylidene diacetate . A Grignard reaction of hexylmagnesium bromide with 2 gives the normal addition product, 2,5-dibromo-α-hexylbenzyl alcohol, and the reduced product, 2,5-dibromobenzyl alcohol .Molecular Structure Analysis
The molecular formula of this compound is C7H4Br2O . Its molecular weight is 263.91 g/mol .Chemical Reactions Analysis
This compound can react with Ethane-1,2-diol to produce 2-(2,5-Dibromo-phenyl)-[1,3]dioxolane .Physical and Chemical Properties Analysis
This compound has a melting point of 88-92 °C . Its density is predicted to be 1.977±0.06 g/cm3 .Scientific Research Applications
Synthesis and Reactions
- 2,5-Dibromobenzaldehyde has been synthesized through the oxidation of 2,5-dibromotoluene, which is further reacted with hexylmagnesium bromide to produce 2,5-dibromo-α-hexylbenzyl alcohol and 2,5-dibromobenzyl alcohol (Shimura, Kawai, & Minegishi, 1993).
- It can also be synthesized from o-nitrobenzaldehyde, using iron powder as a reducing agent, to obtain o-amino benzaldehyde, followed by bromination (Feng Dan-q, 2013).
Electrochemical Applications
- In the context of electrochemistry, dihydroxybenzaldehyde (DHB) isomers, including 2,5-DHB, can be oxidatively electrodeposited onto glassy carbon electrodes. These modified electrodes exhibit catalytic activity in the electrooxidation of NADH, suggesting potential applications in biosensor design (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).
Crystallography and Structural Analysis
- A study on a new polymorph of 2-bromo-5-hydroxybenzaldehyde revealed significant deviation of the Br atom from the plane of the benzene ring and the aldehyde group's twist, contributing to the understanding of molecular structures and interactions (Silva et al., 2004).
Organometallic Chemistry
- 2-Amino-3,5-dibromobenzaldehyde has been used to synthesize tungsten(V) complexes, indicating its utility in creating novel ligand systems for metal complexes, which are significant in catalysis and material science (Redshaw, Wood, & Elsegood, 2007).
Spectroscopy and Photophysical Studies
- Matrix-isolation infrared spectroscopy studies of difluorobenzaldehydes, including 2,5-difluorobenzaldehydes, have provided insights into photo-induced rotational isomerism, which is fundamental in understanding molecular behavior and photophysical properties (Itoh et al., 2011).
Optical and Nonlinear Optical Properties
- The structural, electronic, and optical properties of various derivatives of 2,3-dimethoxybenzaldehyde, including brominated analogs, have been studied, highlighting their potential in nonlinear optical materials and photonic applications (Aguiar et al., 2022).
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of other chemicals .
Mode of Action
It is known to react with Ethane-1,2-diol to produce 2-(2,5-Dibromo-phenyl)-[1,3]dioxolane . This reaction occurs with the reagent p-toluenesulfonic acid in a toluene solvent .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
As it is primarily used as an intermediate in chemical synthesis , its effects are likely dependent on the final compounds it is used to produce.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dibromobenzaldehyde. It is known that this compound is sensitive to air , suggesting that its stability and efficacy could be affected by exposure to air.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,5-Dibromobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can react with ethane-1,2-diol in the presence of p-toluenesulfonic acid and toluene to form 2-(2,5-dibromo-phenyl)-[1,3]dioxolane . This reaction highlights the compound’s ability to participate in condensation reactions, which are crucial in the formation of cyclic structures in organic chemistry.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, this compound may impact metabolic pathways by interacting with enzymes involved in these processes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, the compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions, which are essential in modifying the structure and function of target molecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is sensitive to air and should be stored in a cool, dry place to maintain its stability . Over time, the compound may degrade, leading to a decrease in its efficacy and potential changes in its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. Studies have indicated that the compound can cause skin and eye irritation, as well as respiratory irritation, at higher concentrations . Therefore, it is essential to determine the appropriate dosage to minimize adverse effects while maximizing its therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can participate in oxidation-reduction reactions, leading to the formation of different metabolites. These reactions are crucial in maintaining cellular homeostasis and regulating metabolic flux. Additionally, this compound can influence the levels of specific metabolites, thereby affecting overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby influencing specific biochemical pathways and cellular functions .
Properties
IUPAC Name |
2,5-dibromobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBXKWGMPUCSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543266 | |
Record name | 2,5-Dibromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74553-29-0 | |
Record name | 2,5-Dibromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common synthetic applications of 2,5-Dibromobenzaldehyde?
A1: this compound acts as a key starting material for creating more complex molecules. For instance, it can undergo palladium-catalyzed cross-coupling reactions with terminal alkynes, as demonstrated in the synthesis of branched π-conjugated systems []. This reaction utilizes the reactivity of the bromine atoms to form carbon-carbon bonds, leading to larger conjugated structures with interesting optical properties. Furthermore, this compound can be used in the synthesis of metal-organic frameworks (MOFs). [] describes the "one-pot" reaction of this compound with pyridin-4-ylboronic acid to yield a novel compound, 2,5-di(pyridin-4-yl)benzaldehyde (L). This compound then acts as a linker in the construction of a three-dimensional zinc-based MOF.
Q2: How does the structure of this compound influence its reactivity?
A2: The two bromine atoms situated at the 2 and 5 positions of the benzaldehyde ring are crucial for its reactivity. These bromine atoms are susceptible to nucleophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [] and Sonogashira coupling []. These reactions allow for the introduction of various substituents onto the benzaldehyde ring, expanding its synthetic utility.
Q3: Are there any studies on the spectroscopic properties of compounds derived from this compound?
A3: Yes, research has focused on the optical properties of compounds derived from this compound. For example, branched π-conjugated systems synthesized using this compound as a starting material exhibit distinct absorption and emission spectra depending on the isomeric arrangement of the phenyl units within the conjugated system []. This highlights how structural modifications stemming from this compound directly impact the electronic properties and potential applications of the resulting compounds.
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